4-Chloro-3-({[(2-methyl-3-nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid
Overview
Description
4-Chloro-3-({[(2-methyl-3-nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid is a complex organic compound with the molecular formula C16H12ClN3O5S. This compound is notable for its unique structure, which includes a chloro-substituted benzoic acid moiety linked to a nitrophenyl group through a carbamothioyl linkage. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-({[(2-methyl-3-nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid typically involves multiple steps:
Chlorination: The substitution of a hydrogen atom with a chlorine atom on the benzoic acid ring.
Carbamothioylation: The formation of a carbamothioyl linkage between the nitrophenyl group and the benzoic acid moiety.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the above steps to ensure high yield and purity, possibly using advanced techniques such as continuous flow chemistry.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-({[(2-methyl-3-nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles.
Hydrolysis: The carbamothioyl linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used.
Hydrolysis: Acidic or basic solutions are typically employed.
Major Products
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of various substituted derivatives.
Hydrolysis: Breakdown into smaller fragments.
Scientific Research Applications
4-Chloro-3-({[(2-methyl-3-nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-3-({[(2-methyl-3-nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid is not fully understood. it is believed to interact with specific molecular targets, possibly enzymes or receptors, leading to its observed biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chloro-3-nitrobenzoyl)benzoic acid: An intermediate used in the synthesis of indanthrone derivatives.
Chlorthalidone: A related compound with diuretic properties.
Uniqueness
4-Chloro-3-({[(2-methyl-3-nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-chloro-3-[(2-methyl-3-nitrobenzoyl)carbamothioylamino]benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O5S/c1-8-10(3-2-4-13(8)20(24)25)14(21)19-16(26)18-12-7-9(15(22)23)5-6-11(12)17/h2-7H,1H3,(H,22,23)(H2,18,19,21,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEIAGPOUJAFONI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC(=S)NC2=C(C=CC(=C2)C(=O)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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